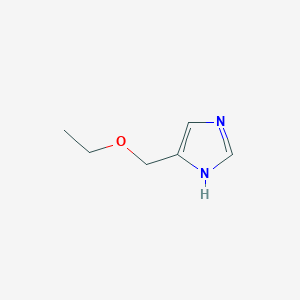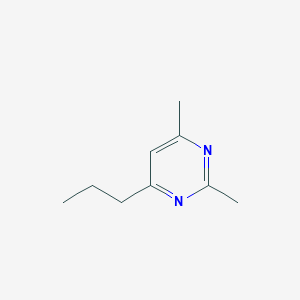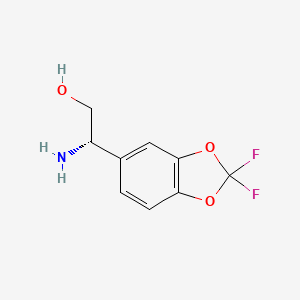
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol: is a chemical compound that belongs to the class of amino alcohols It features a benzodioxole ring substituted with two fluorine atoms and an amino group attached to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzodioxole ring system, which can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives.
Ethanol Attachment: The final step involves the attachment of the ethanol moiety through a series of reactions, including reduction and protection-deprotection steps to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amine derivatives, alcohols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Functionalized derivatives with various substituents.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of advanced materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol: Similar structure with a different substitution pattern on the benzodioxole ring.
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-6-yl)ethanol: Another isomer with the amino group attached at a different position.
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-3-yl)ethanol: A compound with a similar core structure but different functional group positioning.
Uniqueness
- The specific substitution pattern of (2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol imparts unique chemical and biological properties, making it distinct from its isomers and analogs.
- The presence of fluorine atoms enhances its stability and lipophilicity, which can be advantageous in drug design and material science applications.
Propiedades
Fórmula molecular |
C9H9F2NO3 |
|---|---|
Peso molecular |
217.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H9F2NO3/c10-9(11)14-7-2-1-5(6(12)4-13)3-8(7)15-9/h1-3,6,13H,4,12H2/t6-/m1/s1 |
Clave InChI |
XRHHQBSWMJPLHM-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CC2=C(C=C1[C@@H](CO)N)OC(O2)(F)F |
SMILES canónico |
C1=CC2=C(C=C1C(CO)N)OC(O2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


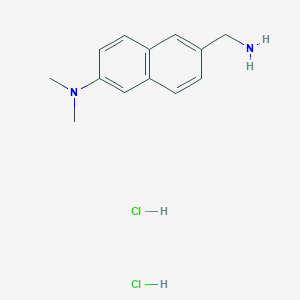
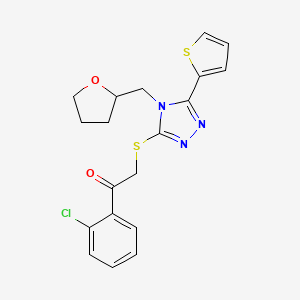
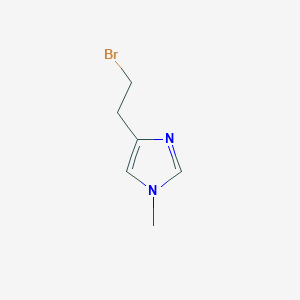
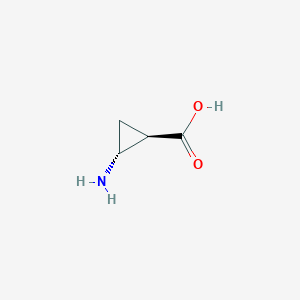
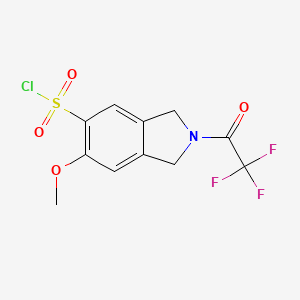
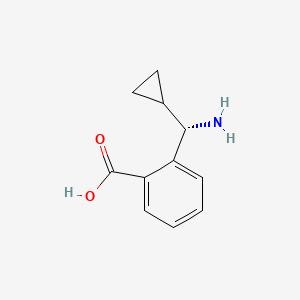


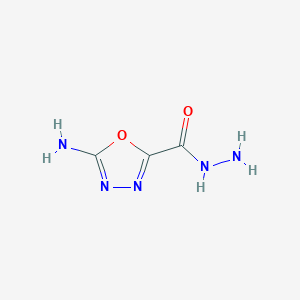
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)


